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Compound of Interest

Compound Name: 2-Furoylglycine

Cat. No.: B1328790 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
2-Furoylglycine is an acylglycine that serves as a biomarker for the consumption of various

foods, particularly those that have undergone heat treatment, such as coffee.[1][2] It is formed

from the metabolism of furan derivatives present in the diet.[1] Accurate quantification of 2-
Furoylglycine in biological matrices is crucial for nutritional and clinical studies. This document

provides detailed protocols for the extraction of 2-Furoylglycine from biological samples,

primarily urine and plasma, using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction

(SPE) techniques.[3]

Data Presentation
The choice of extraction method can significantly impact recovery and reproducibility. Below is

a summary of comparative data for LLE and SPE based on studies of similar organic acids

from biological matrices.
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Parameter
Solid-Phase
Extraction (SPE)

Liquid-Liquid
Extraction (LLE)

Reference

Mean Recovery 84.1% 77.4%

Reproducibility (CV%) <10% <10%

Number of

Metabolites Isolated
161.8 ± 18.6 140.1 ± 20.4

Advantages

High recovery,

automation potential,

cleaner extracts

Cost-effective, simple

for a small number of

samples

Disadvantages
Higher cost per

sample

More labor-intensive,

potential for emulsions

Experimental Protocols
Two primary methods for the extraction of 2-Furoylglycine from biological matrices are

presented below: Liquid-Liquid Extraction and Solid-Phase Extraction.

Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for the extraction of organic acids from urine.

Materials:

Biological sample (e.g., urine, plasma)

Ethyl acetate

Sodium chloride (NaCl)

Hydroxylamine hydrochloride solution (50 g/L)

7.5 mol/L Sodium hydroxide (NaOH)

6 mol/L Hydrochloric acid (HCl)
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Internal standard (e.g., Tropic acid in methanol, 100 µM/L)

15 mL glass test tubes

Vortex mixer

Centrifuge

Water bath at 60°C

Nitrogen evaporator

Procedure:

Pipette a volume of the biological sample equivalent to 1 mg of creatinine (for urine) into a 15

mL glass test tube.

Add 40 µL of the internal standard to the sample.

Add 6 mL of ethyl acetate to the tube.

Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.

Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH.

Incubate the mixture for 30 minutes at 60°C.

After cooling, acidify the mixture with 6 mol/L HCl.

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

Repeat the extraction (steps 8-10) two more times with fresh ethyl acetate, pooling all

organic fractions.

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
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Reconstitute the dried residue in a suitable solvent for your analytical instrument (e.g., 100

µL of mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of organic acids from urine using an

anion exchange SPE cartridge.

Materials:

Biological sample (e.g., urine, plasma)

Anion exchange SPE columns (e.g., Oasis MAX)

Methanol

Deionized water

1 mol/L Acetic acid

Internal standard

0.01 mol/L Barium hydroxide (Ba(OH)₂)

Centrifuge

Nitrogen evaporator

Procedure:

Column Conditioning:

Wash the SPE column with 2 mL of methanol.

Wash the column with 2 mL of deionized water.

Equilibrate the column with 2 mL of 1 mol/L acetic acid.

Wash with deionized water until the eluent is at a neutral pH.
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Sample Preparation:

To a volume of urine containing 1 mg of creatinine, add an equal volume of 0.01 mol/L

Ba(OH)₂ and the internal standard.

Vortex and centrifuge the sample.

Take the supernatant, dilute it with three volumes of deionized water, and adjust the pH to

8-8.5.

Sample Loading:

Load the prepared sample onto the conditioned SPE column at a slow, steady flow rate

(e.g., 1-2 mL/min).

Washing:

Wash the column with 2 mL of deionized water to remove unretained interferences.

Wash the column with 2 mL of methanol to remove moderately polar interferences.

Elution:

Elute the retained 2-Furoylglycine and other organic acids with 2 mL of a solution of 2%

formic acid in methanol.

Dry-down and Reconstitution:

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a suitable solvent for subsequent analysis.

Visualizations
Metabolic Pathway of 2-Furoylglycine Formation

Furan Derivatives in Food MetabolismIngestion 2-FuroylglycineGlycine Conjugation Excretion in Urine
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Click to download full resolution via product page

Caption: Metabolic origin of 2-Furoylglycine from dietary furan derivatives.

Experimental Workflow for 2-Furoylglycine Extraction
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Caption: General workflow for the extraction and analysis of 2-Furoylglycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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